Fluorosalan

Description

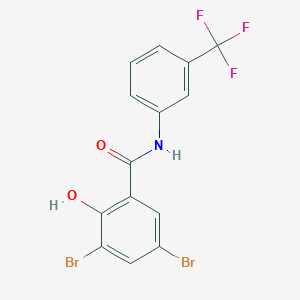

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKKDKFTDMVOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041985 | |

| Record name | Fluorosalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-06-1 | |

| Record name | Fluorosalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorosalan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flusalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80OFG3WPYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluorosalan: An In-depth Technical Guide to its Mechanism of Action on the NF-kappaB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Fluorosalan, a salicylanilide derivative, on the Nuclear Factor-kappaB (NF-κB) signaling pathway. This compound has been identified as a potent inhibitor of this critical pathway, which is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of NF-κB signaling is implicated in a variety of diseases, including cancer and inflammatory disorders. This document details the molecular interactions of this compound with the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The information presented herein is intended to support further research and drug development efforts targeting the NF-κB signaling cascade.

Introduction to the NF-kappaB Signaling Pathway

The NF-κB family of transcription factors plays a central role in orchestrating cellular responses to a wide array of stimuli, including cytokines, growth factors, and pathogens. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of kappaB (IκB). The canonical NF-κB activation pathway is initiated by the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex phosphorylates IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of pro-inflammatory and pro-survival genes.

This compound's Mechanism of Action on the NF-kappaB Pathway

This compound has been identified as an inhibitor of the NF-κB signaling pathway through a high-throughput screening of the NIH Chemical Genomics Center Pharmaceutical Collection.[1] The primary mechanism of action of this compound is the inhibition of IκBα phosphorylation .[1] By preventing the phosphorylation of IκBα, this compound effectively blocks the subsequent steps in the canonical NF-κB activation cascade: IκBα degradation and the nuclear translocation of the p65 subunit. This ultimately leads to the suppression of NF-κB-mediated gene transcription.

Caption: this compound inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Quantitative Data

The inhibitory potency of this compound on the NF-κB pathway has been quantified through in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the IκBα phosphorylation.

| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |

| This compound | IκBα Phosphorylation | GFP-IκBα GripTite Cells | TNF-α | 2.8 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on the NF-κB pathway.

NF-κB Reporter Gene Assay

This assay is used to screen for inhibitors of NF-κB transcriptional activity.

Caption: Workflow for identifying NF-κB inhibitors using a reporter gene assay.

Protocol:

-

Cell Seeding: Seed NF-κB-bla ME-180 cells (or a similar reporter cell line) in a 1536-well plate at a density of 2,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C.[1]

-

Compound Addition: Using a pin tool, transfer 23 nL of this compound or other test compounds at 15 different concentrations to the assay plate.[1]

-

Stimulation: Add 1 µL of TNF-α to a final concentration of 1 ng/mL to stimulate the NF-κB pathway. For control wells, add 1 µL of assay buffer without TNF-α. The final concentration of the compounds in the 6 µL assay volume will range from approximately 0.5 nM to 38 µM.[1]

-

Incubation: Incubate the plate for 16 hours at 37°C.[1]

-

Detection: Add the β-lactamase substrate to each well.

-

Data Acquisition: Measure the fluorescence intensity using a suitable plate reader (e.g., ViewLux Plate Reader).[1]

-

Data Analysis: Normalize the data to the TNF-α stimulated control and calculate the IC50 values for each compound.

IκBα Phosphorylation Assay (Western Blot)

This assay directly measures the inhibitory effect of this compound on the phosphorylation of IκBα.

Protocol:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or HEK293) and grow to 80-90% confluency. Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (typically 5-15 minutes) to induce IκBα phosphorylation.

-

Lysate Preparation: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα and loading control signals to determine the relative inhibition of IκBα phosphorylation by this compound.

p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Caption: Immunofluorescence workflow to visualize the inhibition of p65 nuclear translocation.

Protocol:

-

Cell Culture: Seed cells (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment and Stimulation: Pre-treat the cells with this compound or vehicle control for 1-2 hours. Stimulate with TNF-α for 30-60 minutes.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Blocking: Block non-specific antibody binding with 3% BSA in PBS for 30 minutes.

-

Antibody Staining:

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB (diluted in 3% BSA/PBS) overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Capture images and analyze the subcellular localization of p65. In unstimulated or this compound-treated cells, p65 will be predominantly cytoplasmic. In TNF-α stimulated cells (without inhibitor), p65 will be concentrated in the nucleus.

Conclusion

This compound is a potent inhibitor of the canonical NF-κB signaling pathway, acting through the direct or indirect inhibition of the IKK complex, which leads to a reduction in IκBα phosphorylation. This mechanism prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting the NF-κB pathway. The provided diagrams serve as clear visual aids to understand the complex signaling events and experimental workflows involved in this area of research.

References

Fluorosalan: A Technical Guide to its Core Characteristics and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosalan, a halogenated salicylanilide, has been recognized for its potent biological activities. This technical guide provides an in-depth overview of its discovery, synthesis, physicochemical properties, and mechanism of action. The information is tailored for researchers and professionals in drug development, offering a comprehensive resource for understanding and potentially leveraging the therapeutic applications of this compound.

Physicochemical Properties

This compound is a brominated derivative of salicylanilide with the chemical name 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₈Br₂F₃NO₂ |

| Molecular Weight | 439.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160-162°C[1] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol[1] |

| FDA UNII | 80OFG3WPYD[1] |

Discovery and Synthesis

Synthesis Pathway

A specific, detailed synthesis protocol for this compound is not widely published. However, based on general methods for the synthesis of salicylanilide derivatives, a plausible synthetic route involves the condensation of a substituted salicylic acid with a substituted aniline.[5][6] The reaction typically proceeds via the formation of an amide bond, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

A generalized synthesis workflow is outlined below:

Caption: Generalized synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.

Inhibition of NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation of IκBα (Inhibitor of kappa B alpha). In the canonical NF-κB pathway, the phosphorylation of IκBα by the IκB kinase (IKK) complex is a crucial step that leads to its ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting IκBα phosphorylation, this compound effectively sequesters NF-κB in the cytoplasm, thereby blocking its downstream effects.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antibacterial Activity

While salicylanilides as a class are known to possess antibacterial properties, specific quantitative data on the antibacterial spectrum of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacteria, are not extensively reported in the available literature. Further research is required to fully characterize its efficacy against various bacterial strains.

Experimental Protocols

Detailed methodologies for key assays used to characterize the biological activity of this compound are provided below.

NF-κB Mediated β-Lactamase Reporter Gene Assay

This assay is used to quantify the inhibition of NF-κB signaling.

Principle: A reporter cell line is engineered to express β-lactamase under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the production of β-lactamase, which can be detected by a FRET (Fluorescence Resonance Energy Transfer) substrate. Inhibition of the pathway by a compound like this compound results in a decreased β-lactamase signal.

Protocol Workflow:

Caption: Workflow for the NF-κB β-lactamase reporter gene assay.

IκBα Phosphorylation Assay

This assay directly measures the inhibitory effect of this compound on the phosphorylation of IκBα.

Principle: Cells are treated with the test compound and then stimulated to activate the NF-κB pathway. The level of phosphorylated IκBα is then quantified, typically by Western blotting or an ELISA-based method, using an antibody specific to the phosphorylated form of the protein.

Generalized Protocol:

-

Cell Culture: Plate cells (e.g., HeLa or Jurkat) and grow to an appropriate confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phospho-IκBα.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the results to total IκBα or a loading control like GAPDH.

-

Caspase 3/7 Activity Assay

This assay is used to assess the induction of apoptosis, a potential downstream effect of NF-κB inhibition.

Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol Workflow:

Caption: Workflow for the Caspase 3/7 activity assay.

Conclusion

This compound is a salicylanilide derivative with a well-defined mechanism of action involving the inhibition of the NF-κB signaling pathway. While its synthesis follows established chemical principles for amide bond formation, a detailed, publicly available protocol is lacking. Furthermore, a comprehensive characterization of its antibacterial spectrum through quantitative MIC data would be a valuable area for future research. The experimental protocols provided in this guide offer a solid foundation for further investigation into the biological and therapeutic potential of this compound.

References

Fluorosalan's Inhibition of IκBα Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorosalan in the inhibition of IκBα phosphorylation, a critical step in the activation of the nuclear factor-κB (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the pertinent signaling pathways and molecular interactions.

Introduction: The NF-κB Signaling Pathway and the Role of IκBα

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a primary regulator.

The canonical NF-κB activation pathway is initiated by various stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate to the nucleus, bind to κB consensus sequences in the promoter regions of target genes, and initiate their transcription.

This compound: An Inhibitor of IκBα Phosphorylation

This compound is a halogenated salicylanilide that has been identified as an inhibitor of the NF-κB signaling pathway. Research has demonstrated that this compound exerts its inhibitory effect by targeting a key step in the activation cascade: the phosphorylation of IκBα. By preventing the phosphorylation of IκBα, this compound effectively blocks the subsequent degradation of this inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Quantitative Data on this compound's Inhibitory Activity

A key study identified this compound as an inhibitor of NF-κB signaling through the inhibition of IκBα phosphorylation. The inhibitory potency of this compound was quantified, and the half-maximal inhibitory concentration (IC50) values were determined in a cellular assay.

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | IκBα phosphorylation | GFP-IκBα GripTite cells | 2.5 |

This table summarizes the reported IC50 value for this compound in an IκBα phosphorylation assay.

Signaling Pathways and Experimental Workflow

Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the critical step of IκBα phosphorylation that is targeted by this compound.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing IκBα Phosphorylation Inhibition

The following diagram outlines a typical experimental workflow to assess the inhibitory effect of this compound on IκBα phosphorylation in a cell-based assay.

Caption: Workflow for analyzing this compound's effect on IκBα phosphorylation.

Experimental Protocols

Cell-Based IκBα Phosphorylation Assay

This protocol is a representative method for evaluating the effect of this compound on TNF-α-induced IκBα phosphorylation in GFP-IκBα GripTite™ cells, a HEK293-derived cell line stably expressing a GFP-IκBα fusion protein.

Materials:

-

GFP-IκBα GripTite™ cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Blasticidin

-

This compound

-

Recombinant Human TNF-α

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Mouse anti-IκBα, Rabbit anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

PVDF membranes

Procedure:

-

Cell Culture:

-

Culture GFP-IκBα GripTite™ cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5 µg/mL Blasticidin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

-

Compound Treatment and Stimulation:

-

Starve the cells in serum-free DMEM for 4-6 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 10 ng/mL TNF-α for 15 minutes. An unstimulated control group should also be included.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and β-actin overnight at 4°C. A separate blot should be run for total IκBα.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phospho-IκBα levels to total IκBα and the loading control (β-actin).

-

In Vitro IKKβ Kinase Assay

To determine if this compound directly inhibits the catalytic activity of the IKK complex, an in vitro kinase assay can be performed.

Materials:

-

Recombinant active IKKβ

-

Recombinant GST-IκBα (substrate)

-

Kinase Assay Buffer

-

ATP

-

This compound

-

P81 phosphocellulose paper or SDS-PAGE materials

-

[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant active IKKβ, and varying concentrations of this compound or vehicle (DMSO).

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the substrate (GST-IκBα) and ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction mixture at 30°C for 20-30 minutes.

-

-

Reaction Termination and Detection:

-

Radioactive Method:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Non-Radioactive Method:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the phosphorylated GST-IκBα using a phospho-specific antibody via Western blotting as described in section 4.1.

-

-

Molecular Mechanism and Structure-Activity Relationship

The precise molecular mechanism by which this compound inhibits the IKK complex is not yet fully elucidated. However, based on studies of other salicylanilides and small molecule IKKβ inhibitors, it is hypothesized that this compound may act as an ATP-competitive or allosteric inhibitor of IKKβ.

Putative Binding and Inhibition Mechanism

The following diagram illustrates the logical relationship of how this compound might inhibit IKKβ, leading to the downstream effect on IκBα phosphorylation.

Caption: Putative mechanisms of IKKβ inhibition by this compound.

Structure-Activity Relationship of Salicylanilides

The anti-inflammatory and NF-κB inhibitory activity of salicylanilides is influenced by their chemical structure. Key structural features that often contribute to their potency include:

-

Halogenation: The presence and position of halogen atoms on the salicylic acid and/or aniline rings can significantly impact activity.

-

Amide Linker: Modifications to the amide group can alter the compound's binding affinity and pharmacokinetic properties.

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can modulate the inhibitory potency.

Further research, including molecular docking and co-crystallography studies, is needed to precisely define the binding mode of this compound within the IKKβ active site and to fully elucidate its structure-activity relationship.

Conclusion

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, acting through the suppression of IκBα phosphorylation. This technical guide has provided a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. The information presented herein serves as a valuable resource for researchers and drug development professionals working to develop novel therapeutics targeting NF-κB-mediated diseases. Further investigation into the precise molecular interactions between this compound and the IKK complex will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

Preliminary Studies on the Biological Activity of Fluorosalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosalan, a halogenated salicylanilide, has demonstrated notable biological activity, primarily as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Preliminary studies indicate its potential as a modulator of inflammatory responses and cellular proliferation. This document provides a comprehensive overview of the current understanding of this compound's biological activities, including its mechanism of action, and collates available, albeit limited, quantitative data. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and development.

Introduction

This compound belongs to the salicylanilide class of compounds, which are known for their diverse biological activities, including antimicrobial and anthelmintic properties. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often enhancing metabolic stability and biological potency. This guide focuses on the preliminary findings related to this compound's effects on key cellular signaling pathways and its potential antimicrobial and toxicological profile.

Mechanism of Action: Inhibition of NF-κB Signaling

The primary reported biological activity of this compound is its ability to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1]

Signaling Pathway:

Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1]

Studies have shown that this compound inhibits NF-κB signaling by preventing the phosphorylation of IκBα.[1] This action blocks the entire downstream cascade, preventing NF-κB nuclear translocation and subsequent gene expression.

Quantitative Data

Specific quantitative data for this compound's biological activity is limited in publicly available literature. The following tables summarize the available information and provide context from related compounds.

Table 1: Inhibition of NF-κB Signaling

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | NF-κB mediated β-lactamase reporter gene assay | - | Not Reported | [1] |

| BAY 11-7082 (Reference Inhibitor) | Inhibition of TNF-α-induced IκB-α phosphorylation | Various | ~10 µM | [2] |

| EF24 (Curcumin Analog) | NF-κB Nuclear Translocation | Lung, breast, ovarian, and cervical cancer cells | 1.3 µM | [3] |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound Class/Compound | Organism | MIC Range (µg/mL) | Reference |

| Fluoro and trifluoromethyl-substituted salicylanilides | Staphylococcus aureus (including MRSA and VRSA) | 0.031 - 64 | [4] |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | |

| Salicylanilide Benzoates | Gram-positive strains | ≥ 0.98 µmol/L | |

| Reference Antifungals | Candida albicans | ||

| Fluconazole | 0.25 - 16 | [5] | |

| Amphotericin B | 0.016 - 1.0 | [5] |

Table 3: In Vivo Acute Toxicity

A specific oral LD50 value for this compound in rats is not available in the reviewed literature. The provided data pertains to general toxicity testing guidelines and data for other fluorinated compounds.

| Parameter | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | Not Available | - |

| General Guideline | Rat | Oral | - | [6] |

| Perfluorooctane Sulfonate (PFOS) | Mouse | Oral | 579 mg/kg | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

NF-κB Inhibition Assay (β-Lactamase Reporter Gene Assay)

This protocol is adapted from a high-throughput screening method used to identify inhibitors of NF-κB signaling.[1]

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293 cell line stably expressing a β-lactamase reporter gene under the control of an NF-κB response element.

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

This compound stock solution (in DMSO).

-

Recombinant human TNF-α.

-

LiveBLAzer™-FRET B/G Loading Kit (or similar FRET-based substrate for β-lactamase).

-

96-well black-walled, clear-bottom plates.

Procedure:

-

Cell Seeding: Seed the HEK293 reporter cells in 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the cells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).

-

Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plates for 5 hours at 37°C in a CO2 incubator.

-

Substrate Loading: Prepare the β-lactamase substrate solution according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plates at room temperature in the dark for 2 hours.

-

Measurement: Read the fluorescence at an excitation of 409 nm and measure the emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

-

Data Analysis: Calculate the emission ratio (460 nm / 530 nm). The IC50 value is determined by plotting the log of the inhibitor concentration against the normalized response.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

This compound stock solution (in DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight and then dilute the culture in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

In Vivo Acute Oral Toxicity (LD50 Determination)

This protocol provides a general guideline for determining the acute oral toxicity (LD50) of a substance in rats.

Objective: To determine the single dose of this compound that is lethal to 50% of a test population of rats.

Materials:

-

Sprague-Dawley rats (male and female).

-

This compound.

-

Vehicle for administration (e.g., corn oil).

-

Oral gavage needles.

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

-

Dose Preparation: Prepare a range of doses of this compound in the vehicle.

-

Dosing: Administer a single oral dose of this compound to groups of rats (typically 5 males and 5 females per dose group) via oral gavage. Include a control group that receives only the vehicle.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Conclusion and Future Directions

Preliminary evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway, indicating its potential for development as an anti-inflammatory or anti-cancer agent. However, a significant gap exists in the publicly available quantitative data regarding its specific potency (IC50), antimicrobial spectrum (MIC values), and in vivo toxicity (LD50). Further research is imperative to thoroughly characterize the biological activity and safety profile of this compound. The experimental protocols provided herein offer a framework for conducting these crucial next steps in the evaluation of this promising compound. Researchers are encouraged to investigate its efficacy in various disease models and to conduct comprehensive toxicological studies to ascertain its therapeutic window.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medigraphic.com [medigraphic.com]

- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dtsc.ca.gov [dtsc.ca.gov]

- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorosalan: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosalan, a halogenated salicylanilide, has garnered attention for its potent biological activities, primarily as a disinfectant and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental methodologies for relevant assays are described, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development involving this compound and related compounds.

Chemical Structure and Properties

This compound, with the IUPAC name 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a synthetic organic compound characterized by a salicylanilide core structure.[1][2] This structure features a benzamide linkage between a dibrominated salicylic acid moiety and a trifluoromethyl-substituted aniline ring.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Reference |

| CAS Number | 4776-06-1 | [2] |

| Molecular Formula | C₁₄H₈Br₂F₃NO₂ | [2] |

| Molecular Weight | 439.02 g/mol | [3] |

| IUPAC Name | 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | [2] |

| Melting Point | 160-162 °C | [1] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol. | [1][2] |

| Appearance | White to Off-White Solid | [1] |

| XLogP3 | 5.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the salicyl and anilide rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The phenolic hydroxyl and amide protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbons attached to bromine and fluorine will exhibit characteristic splitting patterns due to C-Br and C-F coupling.[4] The carbonyl carbon of the amide group will appear downfield.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic group (broad, around 3200-3600 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and a strong C=O stretch of the amide (around 1650 cm⁻¹).[5][6] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 439. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms. Fragmentation is likely to occur at the amide bond, leading to fragments corresponding to the salicyl and anilide moieties.[7]

Synthesis

The preparation of this compound was first described by Stecker in a 1962 patent (US 3,041,236).[4] The general synthetic route involves the amidation reaction between a derivative of 3,5-dibromosalicylic acid and 3-(trifluoromethyl)aniline.

References

- 1. This compound [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Fluorosalan as a potential therapeutic agent in inflammation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome signaling pathways are central regulators of the inflammatory cascade, making them prime targets for therapeutic intervention. This technical guide explores the potential of fluorosalan, a halogenated salicylanilide, as a therapeutic agent in inflammation. We delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates.

Introduction to this compound

This compound, a trifluoromethyl salicylanilide derivative, has historically been used as an antiseptic agent. However, recent research has unveiled its potential as a potent inhibitor of key inflammatory signaling pathways. Its ability to modulate the host's inflammatory response opens up new avenues for its therapeutic application in a variety of inflammatory conditions. This guide provides a comprehensive overview of the scientific basis for considering this compound as a candidate for further drug development in the context of inflammation.

Mechanism of Action: Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to specifically inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[1] This targeted inhibition effectively dampens the inflammatory cascade at a critical upstream checkpoint.

Quantitative Data on Anti-inflammatory Activity

The efficacy of this compound in inhibiting the NF-κB pathway has been quantified through in vitro studies. The following table summarizes the key inhibitory concentration data.

| Target | Assay | Cell Line | IC50 | Reference |

| IκBα Phosphorylation | In-Cell Western Assay | GFP-IκBα GripTite Cells | 2.8 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against IκBα phosphorylation, a key step in the activation of the NF-κB signaling pathway.

Key Signaling Pathways in Inflammation

To understand the therapeutic potential of this compound, it is essential to visualize the signaling pathways it modulates.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: The two-signal model of NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Inhibition of IκBα Phosphorylation (Western Blot)

This protocol details the procedure to quantify the inhibitory effect of this compound on IκBα phosphorylation in response to an inflammatory stimulus.

Caption: Workflow for Western blot analysis of IκBα phosphorylation.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST)

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Rabbit anti-IκBα

-

HRP-conjugated goat anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes. Include an unstimulated control group.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-IκBα signal to the total IκBα signal for each sample.

-

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct

-

DMEM with 10% FBS

-

This compound (in DMSO)

-

TNF-α (or other NF-κB activator)

-

Luciferase Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours. Include an unstimulated control group.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

-

Measurement of Pro-inflammatory Cytokine Production (ELISA)

This protocol is for quantifying the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and the inhibitory effect of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

This compound (in DMSO)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA:

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by this compound.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway, a key driver of inflammation. Its ability to block IκBα phosphorylation at low micromolar concentrations highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

In vivo efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

-

Selectivity profiling: Assessing the selectivity of this compound against other kinases to understand its off-target effects.

-

Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

NLRP3 inflammasome inhibition: Investigating the potential of this compound to directly or indirectly inhibit the NLRP3 inflammasome, given the crosstalk between the NF-κB and NLRP3 pathways.

References

Initial Screening of Fluorosalan in Cancer Cell Lines: A Technical Guide

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the initial screening of Fluorosalan in cancer cell lines. However, after a thorough review of publicly available scientific literature and databases, it has become evident that there is a significant lack of specific data on the anticancer activities of this compound.

This compound belongs to the halogenated salicylanilide class of compounds. While research on this compound itself in the context of cancer is not available, extensive studies have been conducted on other members of this class, such as Niclosamide and Closantel, revealing their potential as anticancer agents. These related compounds have been shown to modulate several critical signaling pathways involved in cancer progression.

Therefore, this guide will focus on the established anticancer properties of halogenated salicylanilides, using Niclosamide and Closantel as primary examples, to provide a foundational understanding that could inform potential future investigations into this compound.

Overview of Halogenated Salicylanilides in Oncology

Halogenated salicylanilides are a class of anthelmintic drugs that have garnered significant interest for drug repurposing in oncology.[1][2] Their potential anticancer effects are attributed to their ability to interfere with multiple signaling pathways crucial for tumor growth and survival.

Mechanism of Action of Salicylanilides in Cancer

The anticancer activity of salicylanilides is multifaceted, involving the modulation of several key cellular processes:

-

Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule implicated in cancer cell proliferation, survival, and metastasis.[3][4] Salicylanilides have been shown to inhibit the activation of STAT3, thereby impeding these oncogenic processes.[1][2][5]

-

Modulation of Wnt/β-catenin, mTORC1, and NF-κB Pathways: These pathways are fundamental in regulating cell growth, differentiation, and inflammation, and their dysregulation is a hallmark of many cancers.[6] Salicylanilides can interfere with these pathways, leading to the suppression of tumor development.[1][2][5]

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Salicylanilides have been demonstrated to induce apoptosis in cancer cells, contributing to their anticancer effect.[7][8][9][10][11]

-

Uncoupling of Oxidative Phosphorylation: Some salicylanilides can disrupt mitochondrial function by uncoupling oxidative phosphorylation, leading to a depletion of cellular ATP and inducing metabolic stress in cancer cells.[1][12]

Quantitative Data from Preclinical Studies

While specific data for this compound is unavailable, the following table summarizes the cytotoxic effects of a related salicylanilide, Closantel, in various cancer models.

| Compound | Cancer Model | Assay Type | Endpoint | IC50 Value | Reference |

| Closantel | Human Lymphoma (in zebrafish xenograft) | Cancer Growth | - | - | [13] |

| Closantel | Human Cervical Cancer (in zebrafish xenograft) | Cancer Growth | - | - | [13] |

| Closantel | Human Pancreatic Cancer (in zebrafish xenograft) | Cancer Growth | - | - | [13] |

| Closantel | Human Liver Cancer (in zebrafish xenograft) | Cancer Growth | - | - | [13] |

| Closantel | Zebrafish Vasculature | Anti-angiogenesis | - | 1.69 µM | [13] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anticancer activity of compounds like salicylanilides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., Closantel) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Procedure:

-

Treat cancer cells with the test compound at the desired concentration and for a specific duration.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by salicylanilides and a typical experimental workflow for their initial screening.

Caption: Salicylanilide Signaling Pathway Inhibition.

Caption: Experimental Workflow for Anticancer Screening.

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, the broader class of halogenated salicylanilides demonstrates significant potential as anticancer agents. The known mechanisms of action of related compounds, such as Niclosamide and Closantel, provide a strong rationale for the investigation of this compound in various cancer cell lines.

Future studies should aim to perform initial screenings of this compound to determine its IC50 values across a panel of cancer cell lines. Subsequent research could then focus on elucidating its specific mechanism of action, including its effects on the STAT3, Wnt/β-catenin, mTORC1, and NF-κB signaling pathways, and its ability to induce apoptosis. Such investigations will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.

References

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IJMS | Free Full-Text | Salicylanilides and Their Anticancer Properties [mdpi.com]

- 6. Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluorooctane sulfonate induces apoptosis in N9 microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High amounts of fluoride induce apoptosis/cell death in matured ameloblast-like LS8 cells by downregulating Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Fluorouracil induces apoptosis through the suppression of NF-kappaB activity in human salivary gland cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Closantel Suppresses Angiogenesis and Cancer Growth in Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Bacteriostatic Effects of Fluorosalan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosalan, a halogenated salicylanilide, has long been utilized for its disinfectant properties. This technical guide delves into the core bacteriostatic mechanisms of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related salicylanilides to project its likely antibacterial profile and mechanisms of action. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for assessing bacteriostatic activity, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams. The central hypothesis is that this compound, like other salicylanilides, exerts its bacteriostatic effects primarily by disrupting the proton motive force across the bacterial cell membrane, leading to a cascade of downstream inhibitory effects.

Introduction to this compound

This compound (3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) is a salicylanilide derivative characterized by its halogenated structure. Historically, it has been employed as a disinfectant and antiseptic agent.[1] While its efficacy is acknowledged, a detailed understanding of its bacteriostatic action at the molecular level is crucial for its potential repositioning or for the development of new antimicrobial agents based on its scaffold. This guide aims to bridge this knowledge gap by providing a detailed overview of its likely mechanisms and the experimental approaches to validate them.

Proposed Bacteriostatic Mechanisms of Action

Based on studies of related salicylanilides like niclosamide, the primary bacteriostatic mechanism of this compound is likely the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane.[2] The PMF is essential for numerous cellular processes, and its dissipation has pleiotropic effects on bacterial viability.

Disruption of the Proton Motive Force (PMF)

Salicylanilides are known to act as protonophores, shuttling protons across the bacterial membrane and thereby dissipating the electrochemical gradient.[3] This uncoupling of the proton gradient from ATP synthesis leads to a rapid depletion of intracellular ATP.

Inhibition of Two-Component Regulatory Systems

Another proposed mechanism for salicylanilides is the inhibition of bacterial two-component regulatory systems (TCS).[4][5][6][7] These systems are crucial for bacteria to sense and respond to environmental changes, including stress conditions. By inhibiting the autophosphorylation of the histidine kinase sensor protein, salicylanilides can disrupt downstream signaling cascades, affecting a wide range of cellular processes, including virulence and metabolism.[4][5][8]

The following Graphviz diagram illustrates the proposed dual mechanism of action of this compound.

Quantitative Bacteriostatic Data (Projected)

| Bacterial Species | Type | Projected MIC Range (µg/mL) | Reference Compound(s) |

| Staphylococcus aureus | Gram-positive | 0.25 - 2 | Niclosamide, Oxyclozanide |

| Enterococcus faecalis | Gram-positive | 1 - 8 | Niclosamide |

| Escherichia coli | Gram-negative | > 32 (without efflux pump inhibitor) | Niclosamide |

| Pseudomonas aeruginosa | Gram-negative | > 32 (without efflux pump inhibitor) | Niclosamide |

Note: The high projected MIC for Gram-negative bacteria is likely due to the presence of efflux pumps that actively remove salicylanilides from the cell. The addition of an efflux pump inhibitor has been shown to dramatically increase the susceptibility of Gram-negative bacteria to these compounds.

Experimental Protocols

To rigorously assess the bacteriostatic effects of this compound, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for determining key parameters of its antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput approach for determining MIC values.[9]

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in CAMHB.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

The following diagram outlines the workflow for the broth microdilution assay.

Assessment of Proton Motive Force (PMF) Disruption

The dissipation of the PMF can be assessed by measuring the change in bacterial membrane potential. A common method utilizes the fluorescent dye DiSC3(5), which accumulates in polarized membranes and exhibits fluorescence quenching. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Protocol: Membrane Potential Assay using DiSC3(5)

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS with glucose).

-

Dye Loading: Add DiSC3(5) to the bacterial suspension and incubate in the dark to allow for dye uptake and fluorescence quenching.

-

This compound Treatment: Add varying concentrations of this compound to the bacterial suspension.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

-

Controls: Include a positive control (e.g., a known uncoupler like CCCP) and a negative control (solvent only).

The logical relationship for interpreting the membrane potential assay is shown below.

Conclusion

While direct and extensive research on the bacteriostatic properties of this compound is needed, the available evidence from related salicylanilides provides a strong foundation for understanding its likely mechanism of action. The primary mode of action is anticipated to be the disruption of the proton motive force, leading to a cascade of events that inhibit bacterial growth. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's antibacterial efficacy and for the validation of its molecular mechanisms. Further research in this area could unlock the full potential of this compound and its derivatives as valuable tools in the fight against bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Fluorinated Salicylanilides in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated salicylanilides, a class of halogenated aromatic compounds, have emerged from their origins as anthelmintic agents to become powerful tools in basic and preclinical research. The incorporation of fluorine atoms into the salicylanilide scaffold significantly enhances their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This has led to their exploration in a wide range of therapeutic areas, most notably in oncology and microbiology. This technical guide provides an in-depth overview of the core basic research applications of fluorinated salicylanilides, detailing their mechanisms of action, providing quantitative data on their biological activities, outlining key experimental protocols for their study, and visualizing the cellular pathways they modulate.

I. Core Research Applications and Mechanisms of Action

Fluorinated salicylanilides exhibit a broad spectrum of biological activities, making them valuable for investigating fundamental cellular processes. Their primary research applications are centered on their anticancer and antimicrobial properties.

A. Anticancer Research

In the realm of oncology, fluorinated salicylanilides have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][3] Their anticancer activity is often attributed to a multi-targeted mechanism of action, which includes:

-

Mitochondrial Uncoupling: A primary and well-documented mechanism is the disruption of mitochondrial function. Salicylanilides act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane, which uncouples oxidative phosphorylation from ATP synthesis.[4][5] This leads to a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.[4]

-

Inhibition of Key Signaling Pathways: Fluorinated salicylanilides have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[4][5] This includes the inhibition of:

-